molecular formula C14H24O2 B12934053 8E,10Z-Dodecadienyl acetate

8E,10Z-Dodecadienyl acetate

Katalognummer: B12934053
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: NTKDSWPSEFZZOZ-DNVGVPOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8E,10Z-Dodecadienyl acetate is a carboxylic ester with the molecular formula C14H24O2. It is known for its role as a pheromone component in various insect species, particularly in moths. The compound is characterized by its two double bonds in the 8th and 10th positions of the dodecadienyl chain, with the E and Z configurations respectively .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8E,10Z-Dodecadienyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

8E,10Z-Dodecadienyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

8E,10Z-Dodecadienyl acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8E,10Z-Dodecadienyl acetate primarily involves its role as a pheromone. It binds to specific receptors on the antennae of insects, triggering a behavioral response such as attraction or mating. The molecular targets are typically olfactory receptors that are highly sensitive to the compound’s structure and configuration .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8E,10Z-Dodecadienyl acetate is unique due to its specific E and Z configurations, which make it highly effective as a pheromone for certain insect species. This specificity allows for targeted pest control applications, reducing the impact on non-target species .

Eigenschaften

Molekularformel

C14H24O2

Molekulargewicht

224.34 g/mol

IUPAC-Name

[(8E,10Z)-dodeca-8,10-dienyl] acetate

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3-,6-5+

InChI-Schlüssel

NTKDSWPSEFZZOZ-DNVGVPOPSA-N

Isomerische SMILES

C/C=C\C=C\CCCCCCCOC(=O)C

Kanonische SMILES

CC=CC=CCCCCCCCOC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.